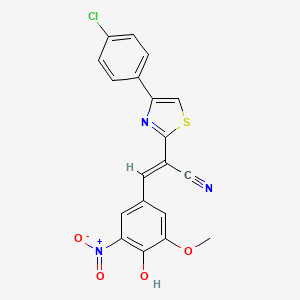
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a useful research compound. Its molecular formula is C19H12ClN3O4S and its molecular weight is 413.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile represents a class of thiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse pharmacological properties. Its structural formula can be denoted as follows:
This structure includes:
- A thiazole moiety which contributes to its biological activity.
- Hydroxy and methoxy groups that enhance its solubility and reactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a related compound demonstrated significant antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 5.73 µM and 12.15 µM respectively . The mechanism of action involved inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), leading to apoptosis and cell cycle arrest in the G1 phase.
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 4 | MCF-7 | 5.73 |
| Compound 4 | MDA-MB-231 | 12.15 |
| Staurosporine | MCF-7 | 6.77 |
| Staurosporine | MDA-MB-231 | 7.03 |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been extensively studied. In vitro evaluations showed that certain derivatives possess significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For example, one derivative exhibited a minimum inhibitory concentration (MIC) as low as 0.22 µg/mL against specific bacterial strains .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound 7b | Staphylococcus aureus | 0.22 |
| Compound 10 | E. coli | 0.25 |
| Ciprofloxacin | Staphylococcus aureus | >35 |
Mechanistic Insights
The biological activities of these compounds are often linked to their ability to interact with specific biological targets:
- VEGFR Inhibition : Compounds similar to this compound have shown strong binding affinities to VEGFR, indicating potential in antiangiogenic therapies .
- Antibacterial Mechanism : The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and inhibition of biofilm formation, enhancing their efficacy against resistant strains .
Case Studies
Several case studies have documented the effectiveness of thiazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving a series of thiazole derivatives demonstrated improved survival rates in preclinical models when combined with conventional chemotherapy agents .
- Antimicrobial Resistance : Research has shown that combining thiazole derivatives with existing antibiotics can significantly lower MIC values, suggesting a synergistic effect that could be leveraged in treating resistant infections .
特性
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O4S/c1-27-17-8-11(7-16(18(17)24)23(25)26)6-13(9-21)19-22-15(10-28-19)12-2-4-14(20)5-3-12/h2-8,10,24H,1H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREKYHAURKAMKB-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














